molecular formula C14H21NO2 B13027499 (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

Katalognummer: B13027499
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: SBLCWPFNTTXRBR-QMTHXVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features an amino group, a hydroxyl group, and a cyclopentyloxyphenyl moiety, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and (S)-2-amino-1-propanol.

    Key Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the amino group to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.

    Catalysis: Employed in asymmetric catalysis to induce chirality in target molecules.

Biology

    Enzyme Inhibitor: Investigated as a potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.

    Diagnostics: Utilized in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: Applied in the development of new materials with unique properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Wirkmechanismus

The mechanism of action of (1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The cyclopentyloxyphenyl moiety contributes to hydrophobic interactions, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL: The enantiomer of the compound, with different stereochemistry.

    (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A similar compound with a methoxy group instead of a cyclopentyloxy group.

    (1S,2R)-1-Amino-1-(4-ethoxyphenyl)propan-2-OL: A similar compound with an ethoxy group.

Uniqueness

(1S,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

(1S,2R)-1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol

InChI

InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3/t10-,14-/m1/s1

InChI-Schlüssel

SBLCWPFNTTXRBR-QMTHXVAHSA-N

Isomerische SMILES

C[C@H]([C@H](C1=CC=C(C=C1)OC2CCCC2)N)O

Kanonische SMILES

CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.